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Compound of Interest

Compound Name:
1H-Indazole-3-carboxaldehyde

hydrochloride

CAS No.: 1186663-60-4

Cat. No.: B1501660

Get Quote

Introduction & Significance
1H-Indazole-3-carboxaldehyde is a critical pharmacophore in medicinal chemistry, serving as a

versatile scaffold for the development of kinase inhibitors (e.g., VEGFR, PDGFR inhibitors) and

anti-inflammatory agents. Its unique structure—a fused benzene and pyrazole ring with a

reactive aldehyde at the C3 position—allows for diverse downstream functionalization,

including Knoevenagel condensations and reductive aminations.

While often isolated as the free base, the hydrochloride salt form is frequently generated in situ

during acid-catalyzed reactions or for stability in specific formulations. This guide provides a

comprehensive spectral analysis of the molecule, distinguishing between the free base and the

protonated salt species to aid in precise structural validation.

Chemical Profile
Systematic Name: 1H-Indazole-3-carbaldehyde hydrochloride Molecular Formula: C
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H

N

O · HCl Molecular Weight: 146.15 g/mol (Free Base) / 182.61 g/mol (HCl Salt) CAS Number:
4048-01-9 (Free Base)

Property Value (Free Base) Value (HCl Salt)

Appearance Pale yellow to tan solid
Off-white to yellow crystalline

solid

Melting Point 140–142 °C
>200 °C (Decomposition often

observed)

Solubility DMSO, Methanol, EtOAc
Water, DMSO, Methanol (High

polarity)

pKa (est.) ~1.5 (Protonation at N-2) N/A

Synthesis & Preparation Protocol
The most robust synthetic route involves the direct nitrosation of indole, which triggers a ring

expansion/rearrangement to form the indazole core.

Experimental Workflow
Reagents: Indole (1.0 eq), Sodium Nitrite (NaNO

, 8.0 eq), HCl (2N aq.), DMF/Water.

Reaction:

Dissolve NaNO

in water/DMF at 0 °C.

Slowly add HCl (2N) to generate nitrous acid in situ.

Add Indole solution in DMF dropwise.

Stir at ambient temperature for 2-4 hours.
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Workup: Extract with Ethyl Acetate, wash with brine, dry over MgSO

.

Salt Formation: Dissolve the crude free base in minimal ethanol. Add 1.2 eq of 4M HCl in

dioxane. Precipitate with diethyl ether to isolate the hydrochloride salt.

Reaction Pathway Diagram
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Click to download full resolution via product page

Caption: Mechanism of nitrosative ring expansion from indole to indazole-3-carboxaldehyde.[1]

Spectral Analysis: The Core Data
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum reveals the distinct aromatic system of the indazole.[2] Solvent: DMSO-d

(Standard for polar heterocycles).

1H NMR Data (Free Base vs. HCl Salt)
The primary difference in the salt form is the deshielding of the aromatic ring due to the positive

charge on N-2 and the broadening/shift of the N-H proton.
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Position Proton

Chemical
Shift (δ,
ppm) [Free
Base]

Chemical
Shift (δ,
ppm) [HCl
Salt]

Multiplicity
Coupling (J,
Hz)

CHO Aldehyde 10.18 10.25 - 10.35 Singlet (s) -

N-H N-1 14.20 14.50 - 15.00 Broad Singlet -

H-4 Aromatic 8.14 8.25 Doublet (d) 8.5

H-7 Aromatic 7.70 7.82 Doublet (d) 8.5

H-5 Aromatic 7.49 7.55 - 7.60 Triplet (t) 7.0

H-6 Aromatic 7.37 7.45 - 7.50 Triplet (t) 7.0

N-H+ Salt Proton - 11.0 - 13.0 Very Broad -

Mechanistic Insight (Salt Effect): Protonation occurs at the N-2 position (the pyridine-like

nitrogen). This creates a cationic species, withdrawing electron density from the benzene ring.

Consequently, all aromatic signals shift downfield (higher ppm). The N-H signal at position 1

becomes highly acidic and exchangeable, often broadening significantly or merging with the

water peak in wet DMSO.

13C NMR Data (DMSO-d

)
Carbonyl (C=O): 187.4 ppm

C-3 (Ipso): 143.4 ppm

C-7a (Bridgehead): 141.1 ppm

C-4,5,6,7 (Aromatic): 127.3, 123.8, 120.7, 120.2, 111.2 ppm

B. Infrared (IR) Spectroscopy
The IR spectrum is diagnostic for the aldehyde carbonyl and the N-H stretch.
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Functional Group
Wavenumber (cm

)
Assignment Salt Effect (HCl)

N-H Stretch 3150 – 3250
Indazole N-H (Strong,

Broad)

Broader, shifts to

~3000-3100 due to N-

H

C=O Stretch 1670 – 1685
Conjugated Aldehyde

(Sharp)

Shifts to ~1690-1700

(Increased bond

order)

C=N / C=C 1620, 1580
Aromatic Ring

Skeletal Vib.

Intensifies due to

charge asymmetry

C-H (Aldehyde) 2850, 2750 Fermi Doublet Unchanged

C. Mass Spectrometry (MS)
Technique: ESI (Electrospray Ionization) or EI (Electron Impact).

Molecular Ion (M+):

ESI (+): m/z 147.05 [M+H]

(Base Peak)

ESI (-): m/z 145.04 [M-H]

High Resolution (HRMS): Calc. for C

H

N

O [M+H]

: 147.0553.

Fragmentation Pattern (EI - 70eV)
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In Electron Impact (EI) MS, the hydrochloride salt dissociates instantly to the free base. The

fragmentation follows a characteristic pathway for aromatic aldehydes.

m/z 146 (M+): Molecular Ion.

m/z 145 (M-1): Loss of aldehydic hydrogen (Tropylium-like stability).

m/z 118 (M-28): Loss of CO (Carbon Monoxide)

Indazole radical cation.

m/z 91 (M-55): Loss of HCN from the indazole ring

Azirine/Benzene derivative.

Molecular Ion
m/z 146

[M-H]+
m/z 145

-H•

[M-CO]+
(Indazole Cation)

m/z 118

-CO (28 Da)

Ring Opening
[C6H5N]+

m/z 91

-HCN (27 Da)
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Caption: Primary fragmentation pathway of 1H-Indazole-3-carboxaldehyde in EI-MS.

Quality Control & Purity Validation
To ensure the integrity of the hydrochloride salt for research or drug development:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1501660/docs?utm_src=pdf-body-img#1h-indazole-3-carboxaldehyde-hydrochloride-a-technical-characterization-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1501660?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chloride Content Titration: Perform argentometric titration (AgNO

) to confirm the stoichiometry of the HCl salt (Theoretical Cl: ~19.4%).

HPLC Purity:

Column: C18 Reverse Phase.

Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

Detection: UV at 254 nm and 300 nm (Indazole absorption).

Note: The salt will dissociate in the mobile phase; retention time will match the free base

unless an ion-pairing agent is used.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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